
Acide 2-fluoro-3-méthoxypyridine-4-boronique
Vue d'ensemble
Description
2-Fluoro-3-methoxypyridine-4-boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated and methoxylated pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
2-Fluoro-3-methoxypyridine-4-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-3-methoxypyridine-4-boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The 2-Fluoro-3-methoxypyridine-4-boronic acid, as an organoboron reagent, is involved in the transmetalation process with the palladium catalyst .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 2-Fluoro-3-methoxypyridine-4-boronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the organoboron compound (2-Fluoro-3-methoxypyridine-4-boronic acid) transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-Fluoro-3-methoxypyridine-4-boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The molecular effect of 2-Fluoro-3-methoxypyridine-4-boronic acid’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, including biologically active molecules .
Action Environment
The action of 2-Fluoro-3-methoxypyridine-4-boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and basic conditions, which are necessary for the Suzuki-Miyaura coupling reaction . The compound’s action, efficacy, and stability can also be affected by the specific conditions under which the Suzuki-Miyaura coupling reaction is carried out .
Analyse Biochimique
Biochemical Properties
2-Fluoro-3-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in 2-Fluoro-3-methoxypyridine-4-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
2-Fluoro-3-methoxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it may inhibit or activate certain kinases, affecting downstream signaling pathways and altering gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2-Fluoro-3-methoxypyridine-4-boronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, 2-Fluoro-3-methoxypyridine-4-boronic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridine-4-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-fluoro-3-methoxypyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxypyridine-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-methoxypyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and complex organic molecules used in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-pyridineboronic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluorine and pyridine ring.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
2-Fluoro-3-methoxypyridine-4-boronic acid is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which can significantly influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
(2-fluoro-3-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHXSDGMVPHYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)
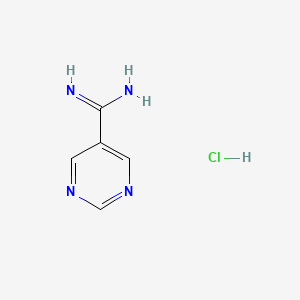
amino}acetic acid](/img/structure/B1446419.png)
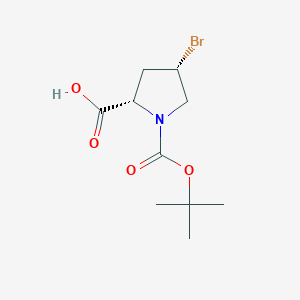
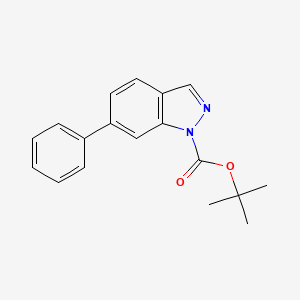
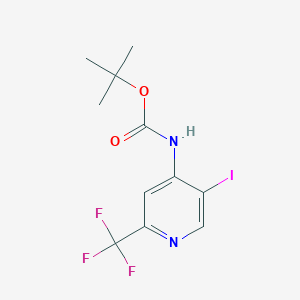
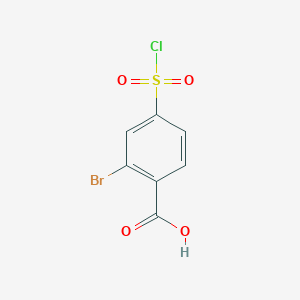
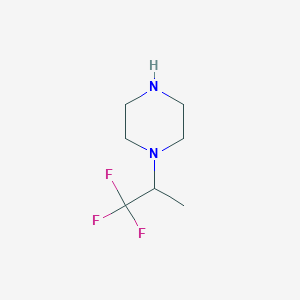
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
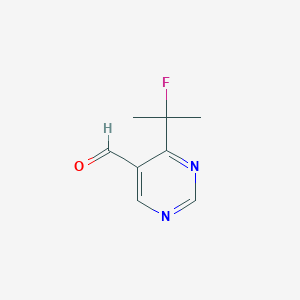
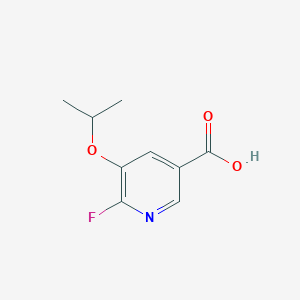
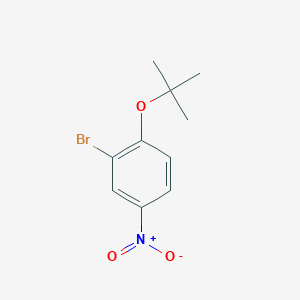
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid](/img/structure/B1446436.png)
